molecular formula C10H8N2O B13166303 2-(1H-Imidazol-4-YL)benzaldehyde

2-(1H-Imidazol-4-YL)benzaldehyde

Cat. No.: B13166303
M. Wt: 172.18 g/mol
InChI Key: SPWHAVDNHPXXFD-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-4-YL)benzaldehyde: is an organic compound that features an imidazole ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-4-YL)benzaldehyde typically involves the reaction of imidazole derivatives with benzaldehyde under specific conditions. One common method involves the condensation of imidazole-4-carboxaldehyde with benzylamine in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Imidazol-4-YL)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-(1H-Imidazol-4-YL)benzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry .

Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways. Its imidazole moiety is known to interact with metal ions, making it useful in metalloprotein studies .

Medicine: Its structural features allow it to act as a pharmacophore in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its ability to form stable complexes with metals makes it valuable in material science .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-4-YL)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 2-(1H-Benzimidazol-2-yl)benzaldehyde
  • 4-(1H-Benzimidazol-2-yl)benzaldehyde

Comparison: 2-(1H-Imidazol-4-YL)benzaldehyde is unique due to the position of the imidazole ring on the benzaldehyde moiety. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. For example, 4-(1H-Imidazol-1-yl)benzaldehyde may exhibit different electronic properties and steric effects compared to this compound .

Properties

IUPAC Name

2-(1H-imidazol-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-6-8-3-1-2-4-9(8)10-5-11-7-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWHAVDNHPXXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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